molecular formula C7H5ClN2 B1347102 2-Chlorobenzimidazole CAS No. 4857-06-1

2-Chlorobenzimidazole

Cat. No. B1347102
CAS RN: 4857-06-1
M. Wt: 152.58 g/mol
InChI Key: AYPSHJCKSDNETA-UHFFFAOYSA-N
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Description

2-Chlorobenzimidazole is mainly used for the synthesis of medicine and as an intermediate in organic synthesis . It can be synthesized by reacting benzimidazole-2-one with phosphoryl chloride in the presence of phenol .


Synthesis Analysis

2-Chlorobenzimidazole can be synthesized by reacting benzimidazole-2-one with phosphoryl chloride in the presence of phenol . An alternative method involves the accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids .


Molecular Structure Analysis

The molecular formula of 2-Chlorobenzimidazole is C7H5ClN2 and its molecular weight is 152.58 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

A theoretical study shows that the most likely route to obtain 3-phenyl [1,2,4]oxadiazolo [4,5- a ]benzimidazole from the reaction of 2-chlorobenzimidazole with benzonitrile oxide implies the presence of anionic species . A concerted [3+2] cycloaddition reaction on the imidazole group of 2-chlorobenzimidazole is not possible .


Physical And Chemical Properties Analysis

2-Chlorobenzimidazole has a melting point of 207-211 °C (lit.) . It is insoluble in water and sensitive to moisture . Its density is 1.4±0.1 g/cm3, boiling point is 328.5±25.0 °C at 760 mmHg, and vapour pressure is 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Anthelmintic Activity

2-Chlorobenzimidazole and its derivatives have been studied for their anthelmintic (anti-parasitic) activity. One specific compound, 2-methylthio-5-(1-chloronaphthyloxy-2)-6-chlorobenzimidazole, was identified for detailed investigations in this area (Podushkin et al., 1995).

Antibacterial Activity

Research has explored the potential of 2-Chlorobenzimidazole derivatives in fighting bacterial infections. For instance, microwave-assisted synthesis of 2-chloromethyl benzimidazole derivatives showed antibacterial activity against Staphylococcus aureus (Patil et al., 2016).

Chemical Synthesis

The compound has been utilized in various chemical syntheses. For example, its reaction with phosphoryl chloride and phenol yields 2-chlorobenzimidazole, which can be further used to synthesize other complex organic compounds (Dubey et al., 2005).

Biofilm Inhibition

2-Aminoimidazole derivatives, related to 2-Chlorobenzimidazole, have shown the ability to inhibit and disperse biofilms across various bacterial orders, classes, and phyla. This property is particularly valuable in combating antibiotic-resistant bacterial strains (Rogers et al., 2010).

Natural Product Isolation

2-Chlorobenzimidazole has been isolated from natural sources, such as the Melia dubia plant. This underscores its potential in natural product chemistry and pharmaceutical applications (Jeyaleela et al., 2017).

Antiviral Activity

Certain derivatives of 2-Chlorobenzimidazole have been synthesized and evaluated for their antiviral activities, particularly against herpes viruses. These studies highlight the compound's potential in developing new antiviral therapies (Townsend et al., 1995).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPSHJCKSDNETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063626
Record name 1H-Benzimidazole, 2-chloro-
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chlorobenzimidazole

CAS RN

4857-06-1
Record name 2-Chlorobenzimidazole
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Record name 2-Chlorobenzimidazole
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Record name 2-Chlorobenzimidazole
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Record name 1H-Benzimidazole, 2-chloro-
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Record name 1H-Benzimidazole, 2-chloro-
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Record name 2-chloro-1H-benzimidazole
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Record name 2-CHLOROBENZIMIDAZOLE
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Synthesis routes and methods I

Procedure details

2-Hydroxy-1H-benzimidazole (62 g, 0.46 mole) was added to phosphorous oxychloride (200 mL) and the mixture was refluxed for 4.5 hours. The resulting solution was poured over 4 L of ice and the mixture was made strongly basic with ammonium hydroxide. The resulting solid was isolated by filtration, washed with water and dried to provide crude 2-chloro-1H-benzimidazole.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure of Harrison et al., J.Chem.Soc., 1963, 2930-2937, 15 g benzimidazolin-2-one is boiled under reflux for 31/2 hours with 150 ml phosphoryl chloride, dry hydrogen chloride being passed through the refluxing mixture for the last three hours of the reaction. The excess phosphoryl chloride is removed at about 40 mm and the residue treated with about 40 ml of ice water. The cold acid solution is filtered, and the insoluble unreacted benzimidolin-2-one is washed with dilute hydrochloric acid, then with water. The filtrate and washings are made just alkaline, as determined by a litamus test, by the addition of dilute ammonia solution. After thorough cooling, crude 2-chlorobenzimidazole is collected, washed with water and dried. The reaction sequence yields 0.5 g of unreacted benzimidazolin-2-one and 15.6 g of title compound which has a m.p. of 180° C. (softens, bubbles, then resolidifies).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-benzimidazolinone (11.0 g.) and conc. hydrochloric acid (1 drop) in phosphorus oxychloride (126 g.) was stirred for 14 hours at 110° C. After cooling, the mixture was concentrated under reduced pressure to remove excess phosphorus oxychloride. Water was added to the residue and sodium bicarbonate was added thereto to neutralize the mixture. The resulting mixture was extracted four times with ethyl acetate. The combined ethyl acetate extracts were washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure to give crystals of 2-chlorobenzimidazole (11.0 g.). To the crystals were added aminoacetaldehyde diethyl acetal (35.5 g.) and dried toluene (80 ml.) and the resulting solution was stirred for 17 hours at 115° C. After cooling, the reaction mixture was extracted by adding a sodium bicarbonate aqueous solution and ethyl acetate. The aqueous layer was further extracted twice with ethyl acetate. The combined ethyl acetate layers were washed with water and a saturated sodium chloride aqueous solution and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure to give oil. The oil was crystallized by adding benzene and hexane to give 2-benzimidazolylaminoacetaldehyde diethyl acetal (11.0 g.), mp 117° to 121° C. The mother liquor was purified by column chromatography on silica gel (100 g.) using a mixture of ethyl acetate and benzene (1:1) to give the same compound (1.5 g.).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 2-hydroxybenzimidazole (300 g, 2.42 mol) and phosphorus oxychloride (1000 g) was heated at reflux temperature for 1 h to obtain a solution. Gaseous HCl was bubbled into the refluxing solution for 4 h and the solution then concentrated on a rotary evaporator. The residue was added to a mixture of aqueous potassium carbonate and methylene chloride and stirred for 18 h. The resulting mixture consisted of 2 liquid layers and a solid. The solid was collected and recrystallized from ethyl acetate and methanol.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzimidazole
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2-Chlorobenzimidazole
Reactant of Route 3
2-Chlorobenzimidazole
Reactant of Route 4
2-Chlorobenzimidazole
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2-Chlorobenzimidazole
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2-Chlorobenzimidazole

Citations

For This Compound
495
Citations
M Abdoul-Hakim, KE Idrissi, A Zeroual… - Chemistry of Heterocyclic …, 2023 - Springer
… of 2-chlorobenzimidazole with benzonitrile oxide implies the presence of anionic species. A concerted [3+2] cycloaddition reaction on the imidoyl group of 2-chlorobenzimidazole is not …
Number of citations: 2 link.springer.com
D Harrison, JT Ralph, ACB Smith - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… Although the product which we describe above as 2-chlorobenzimidazole differs in melting point from that described in the literature, we have no doubt as to its formulation. It is soluble …
Number of citations: 40 pubs.rsc.org
D Harrison, JT Ralph - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… good yields from the reactions of thiophenol with both 2-chlorobenzimidazole and 2-chloro-5-… Solutions of sodium thiophenoxide in ethanol also converted 2-chlorobenzimidazole and 2-…
Number of citations: 13 pubs.rsc.org
D Harrison, JT Ralph - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… ) fail to displace chlorine from 2-chlorobenzimidazole, 2-chloro-5-… does not convert 2-chlorobenzimidazole into benzimidazolin-… one for converting a 2-chlorobenzimidazole into the corre…
Number of citations: 16 pubs.rsc.org
GR Revankar, LB Townsend - Journal of Heterocyclic …, 1968 - Wiley Online Library
… A mixture of dry 2-chlorobenzimidazole (27) (5 g.), freshly distilled hexamethyldisilazane (6 g. ) and a few crystals of ammonium sulfate (approximately 50 mg.) were heated at reflux …
Number of citations: 45 onlinelibrary.wiley.com
EE Swayze, SM Peiris, LS Kucera, EL White… - Bioorganic & Medicinal …, 1993 - Elsevier
A number of 1-(2-aminopropyl)-2-mercaptobenzimidazoles related to the TIBO derivatives R82150 have been prepared and tested for their activity against human immunodeficiency …
Number of citations: 42 www.sciencedirect.com
IC Barrett, MA Kerr - Tetrahedron letters, 1999 - Elsevier
… The use of the hydrochloride salt of the 2-chlorobenzimidazole produces the product in almost … of reaction conditions for the amination of Np-fluorobenzyl-2-chlorobenzimidazole …
Number of citations: 47 www.sciencedirect.com
GD JEYALEELA, SI MONISHA, JR VIMALA… - Mass …, 2017 - academia.edu
… Conclusion: The above results obtained in this research work clearly indicated the promising occurrence of 2-chlorobenzimidazole in Media dubia plant leaves. The future scope of …
Number of citations: 4 www.academia.edu
K Panneerselvam, M Soriano-García - … Crystallographica Section C …, 1996 - scripts.iucr.org
The crystal structure of the title compound, C7H5ClN2, is stabilized by an N—H⋯ N hydrogen bond, C—H⋯ Cl non-bonded intermolecular interactions and a halogen⋯ halogen …
Number of citations: 2 scripts.iucr.org
PK Dubey, A Naidu, V Anandam, G Hemasunder - 2005 - nopr.niscpr.res.in
… urea gives the known benzimidazolin-2-one, which on reaction with phosphoryl chloride in the presence of catalytic amount of phenol yields the already reported 2-chlorobenzimidazole…
Number of citations: 19 nopr.niscpr.res.in

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